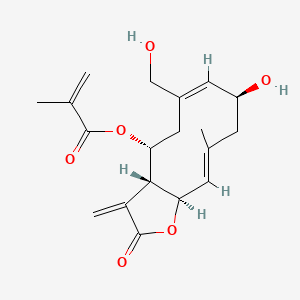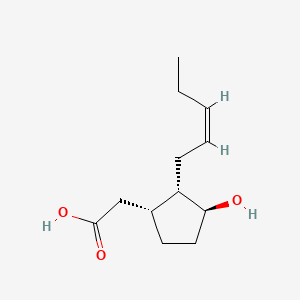
Pruvanserin
Overview
Description
Pruvanserin, also known as EMD-281,014 or LY-2,422,347, is a selective 5-HT2A receptor antagonist. It was initially developed by Eli Lilly and Company for the treatment of insomnia. Although it reached phase II clinical trials in 2008, it appears to have been discontinued and is no longer in the company’s development pipeline . This compound has shown potential in improving sleep, as well as exhibiting antidepressant, anxiolytic, and working memory-enhancing effects in animal studies .
Scientific Research Applications
Chemistry: Pruvanserin serves as a model compound for studying selective 5-HT2A receptor antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of 5-HT2A receptors in various physiological processes, including sleep regulation, mood disorders, and cognitive functions.
Medicine: this compound has shown promise in treating insomnia, depression, anxiety, and cognitive impairments in preclinical studies.
Industry: While this compound’s industrial applications are limited, its synthesis and study contribute to the development of new pharmaceuticals targeting 5-HT2A receptors
Preparation Methods
The synthesis of pruvanserin involves several steps, starting with the preparation of the indole-3-carbonitrile core. The synthetic route typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring.
Introduction of the carbonitrile group: The indole core is then functionalized with a nitrile group at the 3-position.
Attachment of the piperazine moiety: The final step involves the coupling of the indole-3-carbonitrile with a piperazine derivative containing a 4-fluorophenyl group.
Chemical Reactions Analysis
Pruvanserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Pruvanserin exerts its effects by selectively antagonizing the 5-HT2A receptor, a subtype of serotonin receptor. By blocking this receptor, this compound modulates the activity of serotonin, a neurotransmitter involved in regulating mood, sleep, and cognition. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of serotonin binding to 5-HT2A receptors, leading to reduced excitatory neurotransmission and improved sleep and mood .
Comparison with Similar Compounds
Pruvanserin is part of a class of compounds known as indolecarboxamides, which contain a carboxamide group attached to an indole ring. Similar compounds include:
Eplivanserin: Another selective 5-HT2A receptor antagonist developed for the treatment of insomnia.
Pimavanserin: A selective 5-HT2A receptor inverse agonist used to treat Parkinson’s disease psychosis.
Glemanserin: A selective 5-HT2A receptor antagonist studied for its potential in treating schizophrenia.
Roluperidone: A selective 5-HT2A receptor antagonist being investigated for the treatment of negative symptoms in schizophrenia
This compound’s uniqueness lies in its specific binding affinity and selectivity for the 5-HT2A receptor, which contributes to its potential therapeutic effects in sleep and mood disorders.
Properties
IUPAC Name |
7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLDDAFYYAIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196133 | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-26-1 | |
| Record name | Pruvanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pruvanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pruvanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRUVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL09X1D9EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
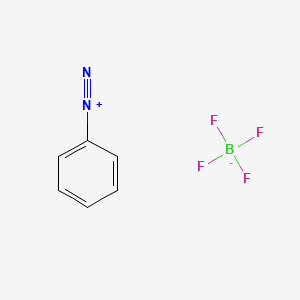

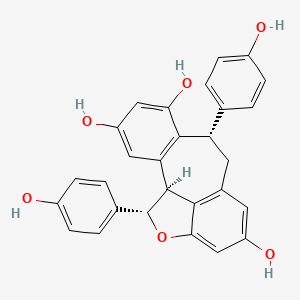


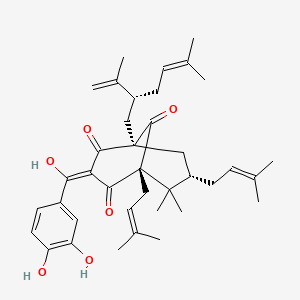



![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)
